

Application Note: A Robust and Scalable Synthesis of 3-(3-Chlorophenyl)azetidine

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)azetidine

CAS No.: 1203798-86-0

Cat. No.: B584690

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Introduction

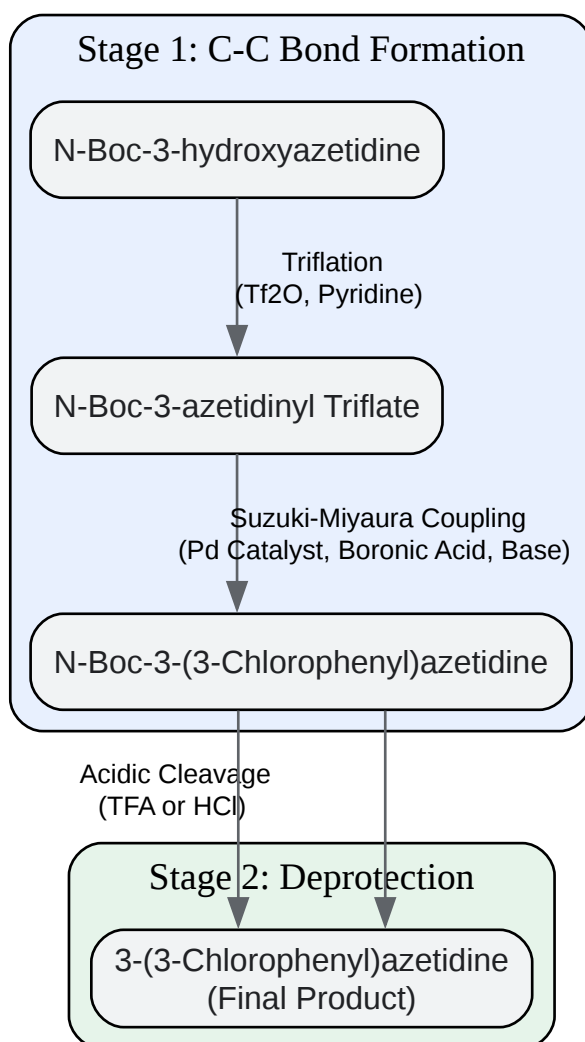
The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry and drug development. Its unique conformational constraints and ability to serve as a bioisosteric replacement for other common rings, such as piperidine or pyrrolidine, make it a valuable building block for modulating the physicochemical and pharmacological properties of lead compounds. Specifically, 3-aryl-substituted azetidines are key structural motifs in a range of biologically active molecules. This application note provides a comprehensive, field-tested guide for the synthesis of **3-(3-Chlorophenyl)azetidine**, a versatile intermediate for chemical libraries targeting central nervous system (CNS) disorders, oncology, and beyond.

We will detail a robust two-stage synthetic strategy commencing from commercially available N-Boc-3-hydroxyazetidine. The methodology hinges on a modern, high-yielding palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a straightforward N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical

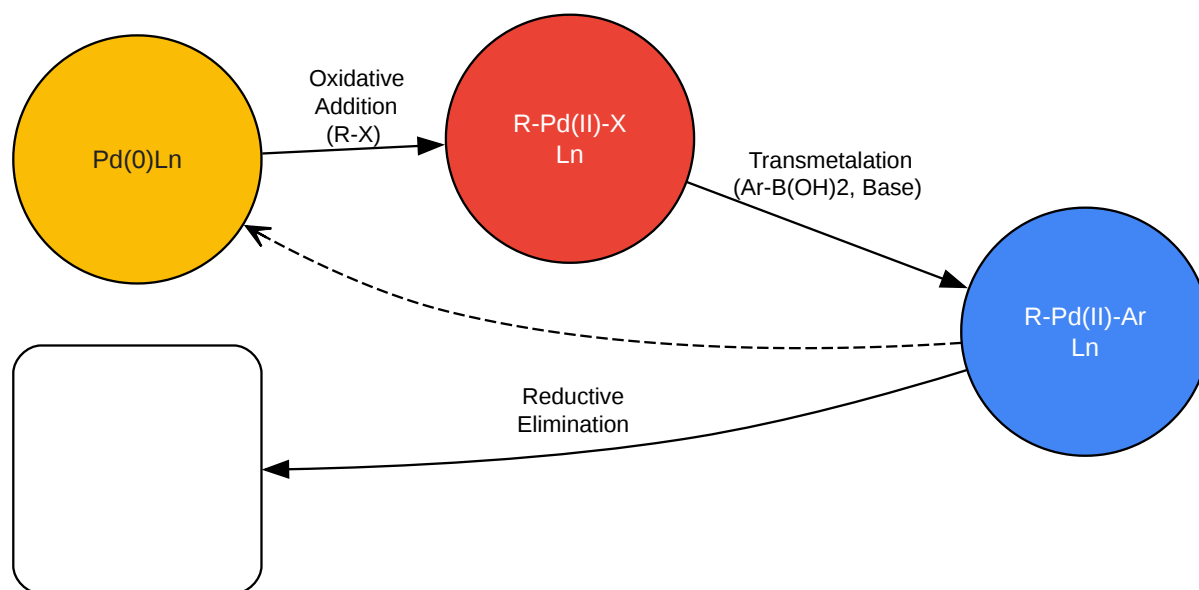
principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages: the installation of the 3-chlorophenyl moiety onto the azetidine core and the subsequent deprotection of the nitrogen to yield the final product. The N-Boc protecting group is strategically employed due to its stability under the cross-coupling conditions and its facile, clean removal under acidic conditions.



R-X = N-Boc-Azetidinyl-OTf
r-B(OH)₂ = (3-ClPh)B(OH)₂



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